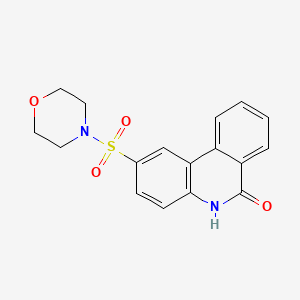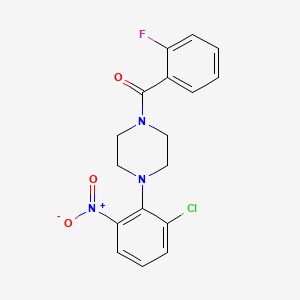
2-(4-morpholinylsulfonyl)-6(5H)-phenanthridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-morpholinylsulfonyl)-6(5H)-phenanthridinone, also known as SB-431542, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2001 by Gellibert et al. and has since been found to have a range of applications in various fields of study.
Mecanismo De Acción
2-(4-morpholinylsulfonyl)-6(5H)-phenanthridinone exerts its inhibitory effect on the TGF-β signaling pathway by binding to and blocking the activity of the type I TGF-β receptor (TβRI). This prevents the downstream phosphorylation and activation of the Smad transcription factors, which are responsible for mediating the biological effects of TGF-β.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various cell types and animal models. It has been found to inhibit cell proliferation, induce apoptosis, and modulate the expression of various genes involved in cell cycle regulation, differentiation, and migration. This compound has also been shown to attenuate the development of fibrosis in animal models of liver and lung fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-morpholinylsulfonyl)-6(5H)-phenanthridinone in lab experiments is its high potency and specificity for the TGF-β signaling pathway. This allows for precise and selective inhibition of this pathway without affecting other signaling pathways. However, one of the limitations of using this compound is its relatively short half-life, which requires frequent dosing in in vivo experiments.
Direcciones Futuras
There are several future directions for the use of 2-(4-morpholinylsulfonyl)-6(5H)-phenanthridinone in scientific research. One potential application is in the development of new therapies for diseases associated with dysregulated TGF-β signaling, such as cancer and fibrosis. Another future direction is in the investigation of the role of TGF-β signaling in stem cell differentiation and tissue regeneration. Additionally, the development of more potent and long-lasting inhibitors of the TGF-β signaling pathway may further enhance the utility of this compound in scientific research.
Métodos De Síntesis
The synthesis of 2-(4-morpholinylsulfonyl)-6(5H)-phenanthridinone involves a multi-step process starting with the reaction of 2-nitrobenzaldehyde with morpholine to form 2-nitro-N-morpholin-4-ylbenzaldehyde. This intermediate is then reduced with sodium dithionite to produce 2-amino-N-morpholin-4-ylbenzaldehyde, which is subsequently reacted with 2-(chlorosulfonyl)benzoic acid to yield this compound.
Aplicaciones Científicas De Investigación
2-(4-morpholinylsulfonyl)-6(5H)-phenanthridinone has been extensively used in scientific research as a potent inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway. This pathway plays a critical role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of the TGF-β signaling pathway has been implicated in a wide range of diseases, such as cancer, fibrosis, and cardiovascular diseases.
Propiedades
IUPAC Name |
2-morpholin-4-ylsulfonyl-5H-phenanthridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-17-14-4-2-1-3-13(14)15-11-12(5-6-16(15)18-17)24(21,22)19-7-9-23-10-8-19/h1-6,11H,7-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWLKRZOQZDTQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(4-pyridin-2-ylbenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5420899.png)
![methyl (4-{[3-(2-cyclohexylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)acetate](/img/structure/B5420904.png)

![{1-quinolin-2-yl-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5420915.png)
![N-[1-(1H-imidazol-1-ylmethyl)propyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5420918.png)
![N-[2-(ethylthio)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5420924.png)
![3-{5-[(3-chloro-2-methylphenoxy)methyl]-2-furyl}-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5420929.png)


![3-[(4-iodophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5420953.png)

![4-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5420971.png)
![N-{(1S*,2R*)-2-[(1-ethyl-4-piperidinyl)amino]cyclobutyl}-5-methyl-1-[2-(methylamino)-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5420979.png)
![3-(4-bromophenyl)-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5420982.png)
